Cas no 864528-04-1 (4-(Azidoacetyl)morpholine)

4-(Azidoacetyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- Morpholine, 4-(azidoacetyl)-
- 1-(2-MORPHOLIN-4-YL-2-OXOETHYL)TRIAZA-1,2-DIEN-2-IUM
- 2-Azido-1-(4-morpholinyl)ethanone
- SCHEMBL13655637
- DTXSID201301027
- 864528-04-1
- AKOS009157750
- 2-azido-1-morpholin-4-ylethanone
- BCB04_000059
- 4-(Azidoacetyl)morpholine
- 2-azido-1-(morpholin-4-yl)ethan-1-one
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- Inchi: InChI=1S/C6H10N4O2/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2
- InChI Key: JLUYMAAHVXUQST-UHFFFAOYSA-N
- SMILES: C1COCCN1C(=O)CN=[N+]=[N-]
Computed Properties
- Exact Mass: 170.08037557g/mol
- Monoisotopic Mass: 170.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.9Ų
Experimental Properties
- Boiling Point: 98-100
4-(Azidoacetyl)morpholine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4-(Azidoacetyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A818503-50mg |
4-(Azidoacetyl)morpholine |
864528-04-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | A818503-500mg |
4-(Azidoacetyl)morpholine |
864528-04-1 | 500mg |
$ 250.00 | 2022-06-07 | ||
A2B Chem LLC | AY01890-500mg |
4-(Azidoacetyl)morpholine |
864528-04-1 | 500mg |
$187.00 | 2023-12-30 | ||
Apollo Scientific | OR4970-5g |
4-(Azidoacetyl)morpholine |
864528-04-1 | 98% | 5g |
£475.00 | 2023-04-19 | |
Apollo Scientific | OR4970-1g |
4-(Azidoacetyl)morpholine |
864528-04-1 | 98% | 1g |
£250.00 | 2025-02-20 | |
Apollo Scientific | OR4970-250mg |
4-(Azidoacetyl)morpholine |
864528-04-1 | 98% | 250mg |
£170.00 | 2025-02-20 | |
TRC | A818503-100mg |
4-(Azidoacetyl)morpholine |
864528-04-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
A2B Chem LLC | AY01890-250mg |
4-(Azidoacetyl)morpholine |
864528-04-1 | 250mg |
$338.00 | 2024-04-19 |
4-(Azidoacetyl)morpholine Related Literature
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
Additional information on 4-(Azidoacetyl)morpholine
Research Briefing on 4-(Azidoacetyl)morpholine (CAS: 864528-04-1) in Chemical Biology and Pharmaceutical Applications
4-(Azidoacetyl)morpholine (CAS: 864528-04-1) is a versatile chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This azide-functionalized morpholine derivative serves as a critical building block in click chemistry, enabling the synthesis of complex biomolecules and drug candidates. Recent studies have highlighted its utility in bioconjugation, proteomics, and targeted drug delivery systems, making it a valuable tool for researchers in these domains.
One of the most notable applications of 4-(Azidoacetyl)morpholine is its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and selective coupling of azides with alkynes, facilitating the labeling and modification of biomolecules. In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-(Azidoacetyl)morpholine to develop a novel class of antibody-drug conjugates (ADCs) with enhanced stability and therapeutic efficacy. The study demonstrated that the compound's azide group could be selectively conjugated to alkyne-functionalized payloads, resulting in ADCs with improved pharmacokinetic profiles.
Beyond its applications in drug development, 4-(Azidoacetyl)morpholine has also been employed in proteomics research. A recent publication in ACS Chemical Biology detailed its use in activity-based protein profiling (ABPP), where it served as a probe to identify and characterize enzyme activity in complex biological samples. The study revealed that the compound's morpholine moiety enhances its solubility and cell permeability, making it particularly suitable for in vivo applications. These findings underscore the compound's potential as a tool for uncovering novel drug targets and understanding disease mechanisms.
In the realm of targeted drug delivery, 4-(Azidoacetyl)morpholine has shown promise as a linker for nanoparticle-based therapeutics. A 2024 study in Nano Letters reported the development of azide-functionalized nanoparticles that utilized this compound to achieve site-specific drug release. The researchers observed that the azide group's reactivity allowed for precise control over drug release kinetics, thereby minimizing off-target effects. This innovation holds significant implications for the treatment of cancers and other diseases where targeted therapy is critical.
Despite its numerous advantages, challenges remain in the large-scale synthesis and application of 4-(Azidoacetyl)morpholine. Recent efforts have focused on optimizing its synthetic routes to improve yield and purity. A 2023 paper in Organic Process Research & Development outlined a scalable method for producing the compound with high efficiency, addressing some of the limitations associated with its industrial use. These advancements are expected to further broaden its adoption in both academic and industrial settings.
In conclusion, 4-(Azidoacetyl)morpholine (CAS: 864528-04-1) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its applications in click chemistry, proteomics, and drug delivery highlight its versatility and potential for driving innovation in these fields. Ongoing research and development efforts are likely to uncover new uses for this compound, solidifying its role as a cornerstone of modern drug discovery and biological research.
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